2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)
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Overview
Description
2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester, also known as Rebamipide Impurity, is a chemical compound with the molecular formula C17H20N2O5 and a molecular weight of 332.35 g/mol . This compound is a derivative of quinoline and is often used in pharmaceutical research and development, particularly as an impurity standard in the synthesis of Rebamipide, a drug used for the treatment of gastric ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in a solvent like diphenyl ether under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of raw materials and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical research and development .
Scientific Research Applications
2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Used as an impurity standard in the quality control of Rebamipide, a drug for gastric ulcers.
Industry: Employed in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetamido-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate: Another derivative of quinoline with similar structural features.
Propanedioic acid, 2-(acetylamino)-2-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-, 1,3-diethyl ester: A compound with comparable chemical properties and applications.
Uniqueness
2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its role as an impurity standard in the synthesis of Rebamipide further highlights its importance in pharmaceutical research .
Properties
Molecular Formula |
C17H20N2O5 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
diethyl 2-[(2-oxo-1H-quinolin-4-yl)methylamino]propanedioate |
InChI |
InChI=1S/C17H20N2O5/c1-3-23-16(21)15(17(22)24-4-2)18-10-11-9-14(20)19-13-8-6-5-7-12(11)13/h5-9,15,18H,3-4,10H2,1-2H3,(H,19,20) |
InChI Key |
SDDHCYAMKMQYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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